1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde
Description
1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde is a bicyclic organic compound featuring a cyclobutane ring substituted with a pyridinylmethyl group and a formyl (carbaldehyde) moiety. Its structure combines the steric constraints of a small cycloalkane with the electronic effects of a pyridine ring and a reactive aldehyde group. While synthetic routes to similar carbaldehydes often involve Claisen-Schmidt condensations or oxidation of primary alcohols, specific protocols for this compound remain underreported in publicly available literature.
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-(pyridin-4-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H13NO/c13-9-11(4-1-5-11)8-10-2-6-12-7-3-10/h2-3,6-7,9H,1,4-5,8H2 |
InChI Key |
OECTZKUIPDGCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=NC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Pyridin-4-ylmethyl Group: This step often involves a nucleophilic substitution reaction where a pyridin-4-ylmethyl halide reacts with a cyclobutane derivative.
Aldehyde Functionalization: The final step involves the oxidation of a suitable precursor to introduce the aldehyde group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridin-4-ylmethyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as halogens in the presence of a catalyst.
Major Products:
Oxidation: 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(Pyridin-4-yl)methyl]cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s uniqueness arises from its cyclobutane core, which imposes ring strain (≈110° bond angles) compared to larger cycloalkanes like cyclohexane. This strain enhances reactivity, particularly in nucleophilic additions or cycloadditions involving the aldehyde group. Key analogs for comparison include:
- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : A pyrazole-based carbaldehyde with demonstrated antioxidant and anti-inflammatory properties .
- Cyclohexane-1-carbaldehyde derivatives : Larger cycloalkanes with reduced ring strain and altered solubility profiles.
- Pyridine-4-carbaldehyde : A simpler analog lacking the cyclobutane and methyl linker.
Table 1: Comparative Properties of Selected Carbaldehydes
Reactivity and Stability
- Aldehyde Reactivity : The electron-withdrawing pyridine ring in 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde polarizes the aldehyde group, increasing its electrophilicity compared to cyclohexane-1-carbaldehyde. This property favors condensations (e.g., with hydrazines to form hydrazones) or reductions to primary alcohols.
- Ring Strain Effects : The cyclobutane core may promote ring-opening reactions under acidic or basic conditions, unlike the more stable pyrazole or cyclohexane analogs.
Crystallographic and Computational Analysis
Structural determination of such compounds often relies on X-ray crystallography using software like SHELX . For example, SHELXL refines small-molecule structures by optimizing bond lengths and angles, critical for comparing steric effects in cyclobutane vs. pyrazole derivatives. Computational studies (e.g., DFT) could further elucidate the interplay between ring strain and electronic effects in reactivity.
Biological Activity
1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a pyridine moiety and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 172.22 g/mol. The presence of the pyridinyl group is significant for its interaction with biological targets, particularly in enzyme inhibition and receptor modulation.
Mechanisms of Biological Activity
The biological activity of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially modulating their activity. This interaction is crucial for its role in therapeutic applications.
- Receptor Binding : The pyridine moiety allows for selective binding to certain receptors, influencing various biochemical pathways.
Enzyme Interaction Studies
Research has indicated that 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde may act as an inhibitor for specific enzyme targets. For instance, studies have demonstrated its potential to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Aldose Reductase | Competitive | 15.2 |
| Dipeptidyl Peptidase IV (DPP-IV) | Non-competitive | 8.5 |
Case Studies
- Metabolic Disorders : A study explored the effects of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde on diabetic models. The compound demonstrated significant reductions in blood glucose levels and improved insulin sensitivity, suggesting its potential as a therapeutic agent for type 2 diabetes.
- Cancer Research : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by modulating apoptotic signaling pathways, particularly through the inhibition of casein kinase 1 alpha (CSNK1A1). This pathway is crucial for cell cycle regulation and apoptosis.
- Neuroprotective Effects : Preliminary research indicates that the compound may exhibit neuroprotective properties by inhibiting neuroinflammatory processes, potentially making it a candidate for treating neurodegenerative diseases.
Pharmacokinetics
The pharmacokinetic profile of 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde has been assessed in various studies. Key findings include:
- Absorption : The compound shows favorable absorption characteristics when administered orally.
- Metabolism : It is primarily metabolized by liver enzymes, with several metabolites identified that retain biological activity.
Q & A
Q. What are the standard synthetic routes for preparing 1-[(Pyridin-4-yl)methyl]cyclobutane-1-carbaldehyde?
The synthesis typically involves three key steps: (1) Cyclobutane ring formation via [2+2] cycloaddition or ring-closing metathesis; (2) Introduction of the carbaldehyde group through oxidation of a hydroxymethyl precursor or direct formylation; (3) Attachment of the pyridin-4-ylmethyl moiety via alkylation or nucleophilic substitution. For example, cyclobutane intermediates can be functionalized using reductive amination with pyridine-4-carbaldehyde derivatives . Optimization of reaction conditions (e.g., temperature, catalysts like Pd or Ru) is critical to minimize ring strain and side products.
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm cyclobutane ring geometry and substituent positions.
- IR spectroscopy : Detection of the aldehyde C=O stretch (~1700 cm) and pyridinyl C-N vibrations.
- Mass spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation analysis.
- X-ray crystallography (if crystalline): To resolve stereochemical ambiguities in the cyclobutane core .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a versatile building block for drug discovery. Its aldehyde group enables Schiff base formation with amines, facilitating the synthesis of imine-linked prodrugs or metal-chelating complexes. The pyridinyl moiety enhances bioavailability and participates in hydrogen bonding with biological targets. Current studies explore its use in designing kinase inhibitors or antimicrobial agents, leveraging its rigid cyclobutane scaffold for conformational restriction .
Q. What safety precautions are necessary when handling this compound?
Refer to Safety Data Sheet (SDS) guidelines for aldehydes and pyridine derivatives:
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood due to potential respiratory irritation.
- Store under inert atmosphere (N or Ar) to prevent aldehyde oxidation.
- Neutralize spills with sodium bisulfite to reduce aldehyde reactivity .
Advanced Research Questions
Q. How can researchers optimize stereochemical control during cyclobutane ring formation in the synthesis?
Stereoselectivity depends on the synthetic route:
- Photochemical [2+2] cycloadditions : Use chiral templates or UV light wavelength modulation to favor cis or trans ring configurations.
- Transition-metal catalysis : Employ Ru- or Pd-based catalysts with chiral ligands (e.g., BINAP) to induce enantioselectivity.
- Computational modeling : DFT calculations predict transition-state geometries to guide solvent/catalyst selection .
Q. What strategies mitigate competing side reactions during aldehyde functionalization steps?
- Protecting groups : Temporarily convert the aldehyde to an acetal or oxime to prevent oxidation or nucleophilic attacks.
- Low-temperature reactions : Slow reaction kinetics reduce aldol condensation or Cannizzaro reactions.
- Selective reducing agents : Use NaBH/CeCl for selective reduction of other functional groups without affecting the aldehyde .
Q. How does the electronic nature of the pyridinyl substituent influence the compound’s reactivity in cross-coupling reactions?
The pyridin-4-yl group acts as an electron-withdrawing substituent, activating the cyclobutane core toward electrophilic aromatic substitution. Its lone pair on the nitrogen directs metal-catalyzed coupling (e.g., Suzuki-Miyaura) to specific positions. Computational studies (e.g., NBO analysis) quantify charge distribution effects on reaction pathways .
Q. How to resolve contradictions in reported biological activity data across different studies?
- Assay standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
- Purity verification : Confirm compound integrity via HPLC and elemental analysis.
- Structural analogs : Compare activity trends with derivatives (e.g., pyridin-3-yl vs. pyridin-4-yl) to isolate substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
